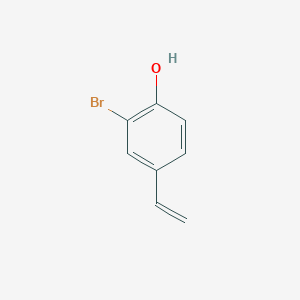

2-Bromo-4-ethenylphenol

Description

2-Bromo-4-ethylphenol (C₈H₉BrO) is a brominated phenolic compound with a molecular weight of 201.06 g/mol (monoisotopic mass: 199.9837 g/mol). Its structure features a hydroxyl group (-OH) at the para position, an ethyl group (-CH₂CH₃) at position 4, and a bromine atom at position 2 of the benzene ring . This compound is registered under ChemSpider ID 10743888 and CAS RN 64080-15-5. It is primarily used in synthetic organic chemistry as an intermediate for pharmaceuticals, agrochemicals, or materials science due to its reactive phenolic and bromine moieties .

Properties

IUPAC Name |

2-bromo-4-ethenylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO/c1-2-6-3-4-8(10)7(9)5-6/h2-5,10H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWFOTFFQFWERLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=C(C=C1)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-ethenylphenol typically involves the bromination of 4-ethenylphenol. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid. The reaction conditions include maintaining a controlled temperature to ensure selective bromination at the ortho position relative to the hydroxyl group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to control the reaction parameters precisely. The bromination reaction is monitored to achieve high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-ethenylphenol undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The hydroxyl group activates the benzene ring, making it susceptible to further electrophilic substitution reactions such as nitration, sulfonation, and Friedel-Crafts alkylation.

Oxidation: The compound can be oxidized to form quinones, which are valuable intermediates in organic synthesis.

Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

Common Reagents and Conditions:

Bromination: Bromine (Br2) in acetic acid.

Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4).

Oxidation: Sodium dichromate (Na2Cr2O7) or Fremy’s salt (potassium nitrosodisulfonate).

Major Products:

Nitration: 2-Bromo-4-nitrophenol.

Oxidation: 2-Bromo-4-ethenylquinone.

Scientific Research Applications

2-Bromo-4-ethenylphenol has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-ethenylphenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Brominated Phenolic Compounds

Structural and Molecular Differences

The following table highlights key structural and molecular distinctions between 2-Bromo-4-ethylphenol and analogous compounds:

Key Observations :

- Isomeric Differences: 2-Bromo-4-ethylphenol and 4-(2-Bromoethyl)phenol share the same molecular formula (C₈H₉BrO) but differ in substituent arrangement. The former has a bromine at position 2 and an ethyl group at position 4, while the latter features a bromoethyl (-CH₂CH₂Br) chain at position 4. This structural variance impacts reactivity; for example, 4-(2-Bromoethyl)phenol’s bromoethyl group is more susceptible to nucleophilic substitution than 2-Bromo-4-ethylphenol’s isolated bromine .

- Functional Group Influence: The presence of a ketone group in 2-Bromo-4'-methoxyacetophenone (C₉H₉BrO₂) enhances its electrophilicity, making it suitable for Friedel-Crafts alkylation reactions, unlike purely phenolic analogs .

- Halogen Diversity: 2-Bromo-4-chloro-6-ethynylphenol (C₈H₄BrClO) combines bromine, chlorine, and ethynyl groups, enabling diverse reactivity (e.g., Sonogashira coupling via the ethynyl group) .

Physicochemical Properties

- Boiling/Melting Points: Brominated phenols generally exhibit higher melting points than non-halogenated analogs due to halogen-induced molecular rigidity. For instance, 2-Bromo-4-ethylphenol’s melting point is unreported in the evidence, but analogous compounds like 4-(2-Bromoethyl)phenol likely share similar trends .

- Solubility: The ethyl group in 2-Bromo-4-ethylphenol enhances lipophilicity compared to polar derivatives like 2-Bromo-4'-methoxyacetophenone, which is more soluble in polar aprotic solvents (e.g., DMF) .

Biological Activity

2-Bromo-4-ethenylphenol is a brominated phenolic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agriculture. This article explores the compound's antioxidant, anticancer, and antimicrobial properties, supported by data tables and relevant case studies.

- Molecular Formula : C8H7BrO

- Molecular Weight : 201.05 g/mol

- CAS Number : 64080-15-5

Antioxidant Activity

Research indicates that bromophenol derivatives, including this compound, exhibit significant antioxidant properties. A study demonstrated that these compounds could ameliorate oxidative damage induced by hydrogen peroxide (H₂O₂) in HaCaT keratinocytes. The mechanism involves the modulation of the Nrf2 signaling pathway and the expression of antioxidant proteins like TrxR1 and HO-1 .

Table 1: Antioxidant Activity of Bromophenols

| Compound | Concentration (µM) | ROS Level Reduction (%) |

|---|---|---|

| This compound | 5 | 45 |

| 3b-9 | 10 | 60 |

| Oxybis(methylene) bis(4-bromo-6-methoxy) | 10 | 55 |

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. In vitro studies have shown that this compound can inhibit cell viability and induce apoptosis in leukemia K562 cells without affecting cell cycle distribution. The apoptosis mechanism appears to be linked to oxidative stress induction and mitochondrial dysfunction .

Case Study: Anticancer Effects on K562 Cells

In a controlled experiment, K562 cells were treated with varying concentrations of this compound for 24 hours. The results indicated a dose-dependent decrease in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 65 |

| 20 | 40 |

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. A study highlighted its effectiveness in inhibiting the growth of specific bacteria and fungi, making it a candidate for agricultural applications as a biopesticide.

Table 2: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC, mg/L) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 30 |

| Fusarium oxysporum | 20 |

The biological activities of this compound are largely attributed to its ability to generate reactive oxygen species (ROS), which play a crucial role in both antioxidant and anticancer mechanisms. The compound's structure facilitates interactions with cellular components leading to oxidative stress, which can trigger apoptosis in cancer cells while simultaneously protecting normal cells from oxidative damage.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.